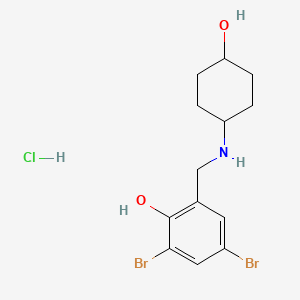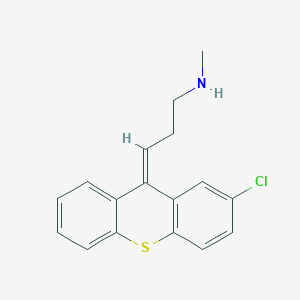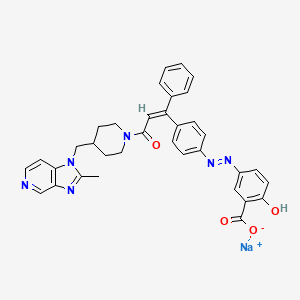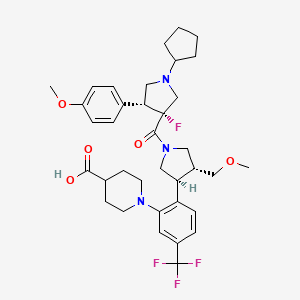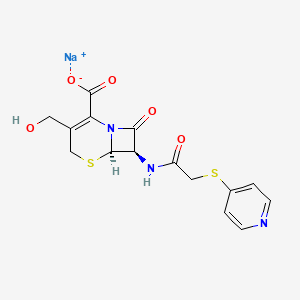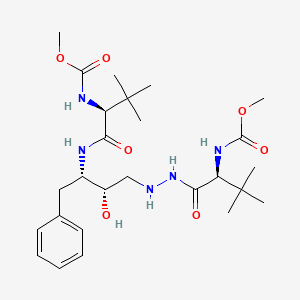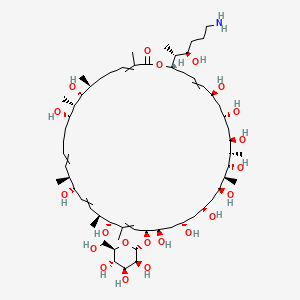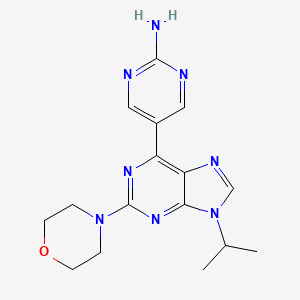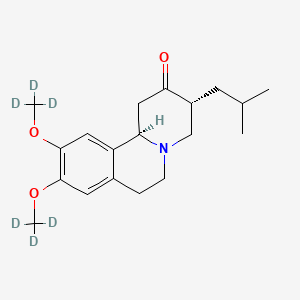
DK-139
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DK-139 is an inhibitor of NF-kappaB-mediated GROalpha expression, suppressing the TNFalpha-induced invasive capability of MDA-MB-231 human breast cancer cells.
Aplicaciones Científicas De Investigación
Anticancer Properties in Lung Cancer Cells
DK-139, a synthetic chalcone derivative, demonstrates significant anticancer properties. In a study focusing on A549 lung cancer cells, DK-139 was found to activate DNA damage responses and induce apoptosis independently of the tumor suppressor p53. This process involved the production of reactive oxygen species (ROS), leading to DNA damage and activation of the caspase-2 cascade, a key pathway in apoptosis. The research highlights DK-139's potential as a therapeutic agent for lung cancer treatment (Gil et al., 2019).
Inhibition of Tumor Metastasis in Breast Cancer Cells
Another study revealed that DK-139 suppresses the invasive capabilities of MDA-MB-231 human breast cancer cells. This effect is achieved by inhibiting NF-κB-mediated GROα expression, a key factor in tumor progression. DK-139 effectively prevented cell migration and invasion, indicating its potential as a drug candidate for inhibiting tumor cell locomotion and invasion (Lee et al., 2016).
Suppression of Inflammatory Responses in Microglial Cells
In the context of neuroinflammation, DK-139 has been shown to suppress inflammatory responses in microglial cells, the resident immune cells of the central nervous system. It inhibits the Akt/NF-κB signaling pathway, which is crucial in Toll-like receptor 4 (TLR4)-mediated inflammatory responses. These findings suggest that DK-139 could be an effective anti-inflammatory agent for conditions involving microglial activation (Lee et al., 2012).
Unfolded Protein Response-Mediated Apoptosis in Lung Cancer
A study on the effect of DK-139 on lung cancer cells showed that it induces apoptosis through the unfolded protein response (UPR) pathway. DK-139 treatment led to increased expression of ER stress sensors and stimulated caspase-mediated apoptosis. This mechanism suggests another avenue through which DK-139 could be used in lung cancer treatment (Gil et al., 2018).
Propiedades
Número CAS |
1426059-23-5 |
|---|---|
Nombre del producto |
DK-139 |
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.33 |
Nombre IUPAC |
(E)-3-(3,5-dimethoxyphenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-21-13-5-7-18(20)16(11-13)17(19)6-4-12-8-14(22-2)10-15(9-12)23-3/h4-11,20H,1-3H3/b6-4+ |
Clave InChI |
GUNJFYJQOLVLTF-GQCTYLIASA-N |
SMILES |
OC1=C(C(/C=C/C2=CC(OC)=CC(OC)=C2)=O)C=C(OC)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DK-139; DK 139; DK139; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



